molecular formula C15H23N3O10 B6592883 H-Glu-Glu-Glu-OH CAS No. 26247-79-0

H-Glu-Glu-Glu-OH

Cat. No. B6592883
CAS RN: 26247-79-0
M. Wt: 405.36 g/mol
InChI Key: BUZMZDDKFCSKOT-CIUDSAMLSA-N
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Scientific Research Applications

1. Role in Enzymatic Reactions and Infrared Spectra Analysis

Carboxylic groups of Asp and Glu side chains, which are related to H-Glu-Glu-Glu-OH, play a crucial role in enzymatic reactions. Understanding their hydrogen-bond structures is vital for deciphering reaction mechanisms. Studies have demonstrated the correlation between these structures and C=O stretching frequencies using density functional theory calculations. This research offers criteria for determining the H-bond structures of Asp and Glu side chains in proteins, aiding in the interpretation of their Fourier transform infrared spectra (Takei, Takahashi, & Noguchi, 2008).

2. Hydrogen Bonding and Protein Structures

Research on (L-Glu)n by infrared spectroscopy reveals the formation of structurally symmetrical and easily polarizable hydrogen bonds between side chains in proteins. These studies contribute to understanding the hydrogen bonding mechanisms and their impact on protein structures and functions, offering insights into charge shifts in enzyme active centers and proton-conducting mechanisms in biological membranes (Kristof & Zundel, 1980).

3. Understanding OH Radical Reactions with Glutamic Acid

The study of the OH radical's reaction with glutamic acid (Glu) is crucial in understanding oxidative damage to proteins. This research addresses the reaction's efficiency, indicating significant differences in reaction profiles between gas-phase and solvent-phase due to the amino acid's zwitterionic nature. Such insights are critical for comprehending the vulnerability of certain amino acids, like Glu, to oxidative attack by OH radicals (Keshavarz & Mazarei, 2018).

Mechanism of Action

Target of Action

The primary target of H-Glu-Glu-Glu-OH, also known as γ-Glu-Glu-Glu, is the N-methyl-D-aspartate (NMDA) receptors in neurons . These receptors are a type of ionotropic glutamate receptor that play a key role in neuronal communication and synaptic plasticity .

Mode of Action

This compound interacts with its targets by partially activating the NMDA receptors . It has been observed to elicit excitatory effects on neurons, likely through this activation . The compound exhibits higher efficacy for NMDA receptors containing the GluN2B subunit . At low concentrations, it can potentiate the responses of glutamate on NMDA receptors .

Biochemical Pathways

This compound is involved in the glutathione (GSH) metabolism pathway . It can be a by-product of glutathione breakdown after γ-glutamyl transferase action . Therefore, its production may reflect the activity of the GSH cycle, indirectly indicating the cell’s antioxidant defense against oxidative stress .

Pharmacokinetics

Given its hydrophilic nature , it is likely to have good water solubility, which could impact its absorption, distribution, metabolism, and excretion (ADME) properties

Result of Action

The activation of NMDA receptors by this compound can lead to excitatory effects on neurons . This could potentially influence various neuronal functions and processes, given the role of NMDA receptors in neuronal communication and synaptic plasticity .

Action Environment

The action of this compound is influenced by the cellular environment . Its production is linked to GSH metabolism, and thus it could exert excitatory effects by activating neuronal NMDA receptors when GSH production is enhanced . The integrity of synaptic transmission is also crucial for its effects, as they can be blocked by tetrodotoxin (TTX), a potent neurotoxin .

properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O10/c16-7(1-4-10(19)20)13(25)17-8(2-5-11(21)22)14(26)18-9(15(27)28)3-6-12(23)24/h7-9H,1-6,16H2,(H,17,25)(H,18,26)(H,19,20)(H,21,22)(H,23,24)(H,27,28)/t7-,8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUZMZDDKFCSKOT-CIUDSAMLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC(=O)O)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30949110
Record name N-{2-[(2-Amino-4-carboxy-1-hydroxybutylidene)amino]-4-carboxy-1-hydroxybutylidene}glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30949110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

405.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

26247-79-0
Record name N-{2-[(2-Amino-4-carboxy-1-hydroxybutylidene)amino]-4-carboxy-1-hydroxybutylidene}glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30949110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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